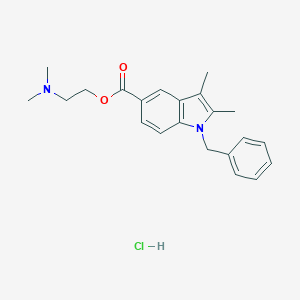
Inmecarb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inmecarb, also known as isopropyl N-phenylcarbamate, is a carbamate derivative that has been widely studied for its potential use in the field of neuroscience. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 195.25 g/mol.
Mecanismo De Acción
The mechanism of action of Inmecarb is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. This compound has been shown to activate the ERK1/2 and Akt pathways, which are involved in cell survival and growth. This compound also inhibits the activation of caspase-3, a key mediator of apoptosis. These effects are thought to contribute to the neuroprotective properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of intracellular glutathione, a key antioxidant that protects cells against oxidative stress. This compound also increases the activity of superoxide dismutase, an enzyme that converts superoxide radicals into less harmful molecules. In addition, this compound has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Inmecarb in lab experiments is its relatively low toxicity. This compound has been shown to have no significant toxic effects on cultured cells or in animal studies. Another advantage is its solubility in organic solvents, which makes it easy to use in various experimental setups. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on Inmecarb. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions. Another area of interest is the development of novel derivatives of this compound with improved efficacy and pharmacokinetic properties. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways.
Métodos De Síntesis
The synthesis of Inmecarb involves the reaction of this compound chloroformate with N-phenylurea in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent. The yield of this compound is typically around 70-80%, and the purity can be determined by various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
Inmecarb has been extensively studied for its potential use in the field of neuroscience. It has been shown to have neuroprotective effects against various neurotoxic agents such as glutamate and hydrogen peroxide. This compound has also been shown to enhance neuronal survival and promote neurite outgrowth in vitro. These findings suggest that this compound may have therapeutic potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
| 112359-50-9 | |
Fórmula molecular |
C22H27ClN2O2 |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 1-benzyl-2,3-dimethylindole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-16-17(2)24(15-18-8-6-5-7-9-18)21-11-10-19(14-20(16)21)22(25)26-13-12-23(3)4;/h5-11,14H,12-13,15H2,1-4H3;1H |
Clave InChI |
APWVKGJPTUOEGN-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C.Cl |
SMILES canónico |
CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C.Cl |
| 112359-50-9 | |
Sinónimos |
eta-dimethylaminoethyl 1-benzyl-2,3-dimethylindole-5-carboxylate inmecarb inmerca |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)
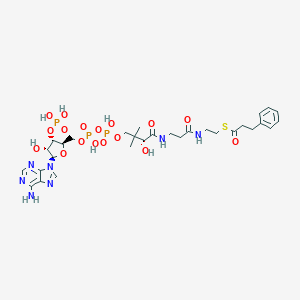


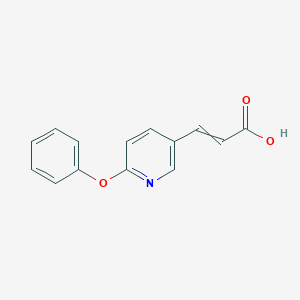

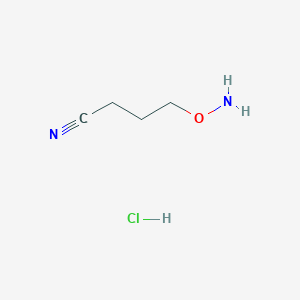
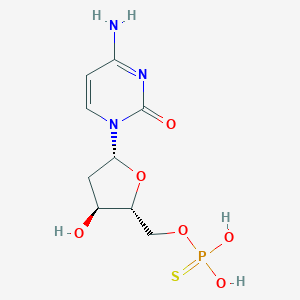

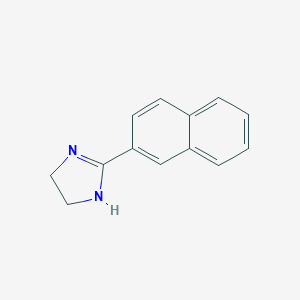

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)


